

# Spectroscopic data for 4-(1-Hydroxyethyl)benzoic acid

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## Compound of Interest

Compound Name: 4-(1-Hydroxyethyl)benzoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(1-Hydroxyethyl)benzoic Acid**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-(1-Hydroxyethyl)benzoic acid** (CAS: 97364-15-3), a key chemical intermediate.<sup>[1][2]</sup> Intended for researchers, chemists, and drug development professionals, this document synthesizes predicted and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing validated experimental protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this compound.

## Introduction and Molecular Overview

**4-(1-Hydroxyethyl)benzoic acid**, with the molecular formula  $C_9H_{10}O_3$  and a molecular weight of 166.17 g/mol, is a disubstituted benzene derivative featuring both a carboxylic acid and a secondary alcohol functional group.<sup>[1]</sup> Its structure presents a unique combination of electronic and steric features that are clearly resolved by modern spectroscopic techniques. Understanding these spectral signatures is paramount for confirming its identity, assessing its purity, and studying its role in synthetic pathways.

This guide will deconstruct the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, linking every signal, peak, and fragment to the underlying molecular architecture.

## Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of **4-(1-Hydroxyethyl)benzoic acid** lies in understanding its constituent parts: a 1,4-disubstituted (para) aromatic ring, a carboxylic acid group, and a 1-hydroxyethyl side chain.

Caption: Annotated structure of **4-(1-Hydroxyethyl)benzoic acid**.

- **Aromatic System:** The para-substitution pattern will produce a characteristic AA'BB' splitting pattern in the  $^1\text{H}$  NMR spectrum.
- **Carboxylic Acid:** This group contains a highly deshielded acidic proton and a carbonyl carbon, which will be prominent in  $^1\text{H}$  and  $^{13}\text{C}$  NMR, respectively. Its O-H and C=O bonds will produce strong, characteristic bands in the IR spectrum.
- **1-Hydroxyethyl Group:** This chiral center contains a methine proton (CH), a methyl group ( $\text{CH}_3$ ), and a hydroxyl proton. These will give rise to a quartet and a doublet in the  $^1\text{H}$  NMR spectrum due to spin-spin coupling.

## Spectroscopic Data Analysis

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen environments in the molecule. For a carboxylic acid, a polar deuterated solvent like DMSO-d<sub>6</sub> is often preferred as it can solubilize the compound and exchange with the acidic protons.<sup>[3]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Predicted					
Label	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-O2	~12.9	Broad Singlet	1H	Carboxylic Acid OH	Highly deshielded due to acidity and hydrogen bonding. <a href="#">[4]</a> <a href="#">[5]</a>
H-2, H-6	~7.90	Doublet	2H	Aromatic CH	Ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding.
H-3, H-5	~7.45	Doublet	2H	Aromatic CH	Ortho to the electron-donating hydroxyethyl group, less deshielded than H-2/H-6.
H-O3	~5.30	Singlet/Doublet	1H	Alcohol OH	Chemical shift is concentration-dependent; may couple with H-8.
H-8	~4.80	Quartet	1H	Benzylic CH	Deshielded by the aromatic ring and oxygen.

Label	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
					Split by the three H-9 protons.

| H-9 | ~1.35 | Doublet | 3H | Methyl  $\text{CH}_3$  | Shielded aliphatic proton, split by the single H-8 proton. |

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the electronegativity of attached atoms and resonance effects.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO- $\text{d}_6$ )

Label	Predicted Shift ( $\delta$ , ppm)	Assignment	Rationale
C-7	~167.5	Carboxylic Acid C=O	Carbonyl carbons in aromatic acids are highly deshielded.[6]
C-4	~148.0	Aromatic C-CH(OH)	Quaternary carbon attached to the electron-donating hydroxyethyl group, deshielded.
C-1	~130.5	Aromatic C-COOH	Quaternary carbon attached to the electron-withdrawing carboxyl group.
C-2, C-6	~129.5	Aromatic CH	Carbons ortho to the carboxyl group.
C-3, C-5	~125.0	Aromatic CH	Carbons ortho to the hydroxyethyl group.
C-8	~68.0	Benzylic CH	Carbon attached to an oxygen atom is significantly deshielded.

| C-9 | ~25.0 | Methyl CH<sub>3</sub> | Standard aliphatic carbon chemical shift. |

## Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies. For a solid sample like **4-(1-Hydroxyethyl)benzoic acid**, the KBr pellet method is a standard and effective technique.[7][8]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group	In-depth Interpretation
~3300-2500	Broad, Strong	O-H Stretch	Carboxylic Acid	The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. <a href="#">[4]</a> <a href="#">[6]</a>
~3400	Medium, Sharp	O-H Stretch	Alcohol	The secondary alcohol O-H stretch appears as a sharper band, often superimposed on the broad carboxylic acid signal.
~3050	Medium	C-H Stretch	Aromatic	Characteristic stretching vibration for sp <sup>2</sup> C-H bonds on the benzene ring.
~2980	Medium	C-H Stretch	Aliphatic	Stretching vibrations for the sp <sup>3</sup> C-H bonds in the ethyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group	In-depth Interpretation
~1690	Strong, Sharp	C=O Stretch	Carboxylic Acid	This intense absorption is characteristic of a carbonyl group conjugated with an aromatic ring. [9]
~1610, ~1580	Medium-Strong	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1300	Strong	C-O Stretch	Carboxylic Acid / Alcohol	A combination of C-O stretching and O-H bending vibrations.

| ~850 | Strong | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted ring, highly diagnostic of the substitution pattern. |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. The fragmentation of benzoic acid derivatives is well-documented.[10]

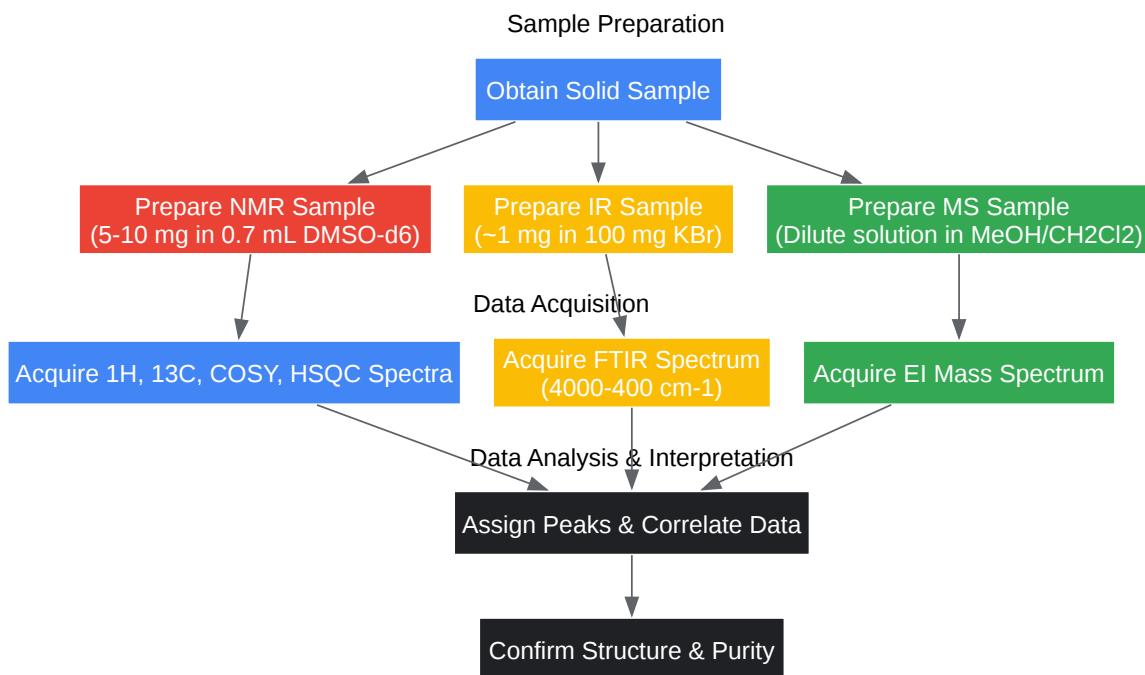
- Molecular Ion (M<sup>+</sup>·): The parent molecule minus one electron. Expected at m/z = 166. This peak may be of moderate to low intensity in aromatic acids.[5]
- Key Fragmentation Pathways:
  - Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring and the benzylic alcohol. This results in the loss of a methyl radical (-CH<sub>3</sub>, 15 Da) to form a very stable, resonance-stabilized cation.

- $[M - 15]^+$  at  $m/z = 151$  (base peak is likely).
- Loss of Water: Dehydration of the secondary alcohol can occur.
  - $[M - 18]^+$  at  $m/z = 148$ .
- Carboxylic Acid Fragmentation: Fragmentation patterns typical of benzoic acid are also expected.[\[10\]](#)
  - Loss of a hydroxyl radical ( $\cdot OH$ , 17 Da):  $[M - 17]^+$  at  $m/z = 149$ .
  - Loss of the entire carboxyl group ( $\cdot COOH$ , 45 Da):  $[M - 45]^+$  at  $m/z = 121$ .

## Standard Operating Protocols

Trustworthy data begins with robust and validated experimental methods. The following protocols represent standard practices for the spectroscopic analysis of a solid aromatic acid.

## Workflow for Spectroscopic Analysis



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Caption: General workflow for comprehensive spectroscopic characterization.

## Protocol: FTIR Analysis via KBr Pellet

Causality: The KBr matrix is transparent to infrared radiation and, under pressure, forms a crystalline lattice that holds the sample, allowing for transmission analysis of solid compounds. [11][12] It is critical that the KBr and sample are completely dry to avoid a large, interfering O-H band from water.

- Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.

- Mixing: Add 1-2 mg of the **4-(1-Hydroxyethyl)benzoic acid** sample to the mortar. Grind the sample and KBr together thoroughly for 1-2 minutes to ensure a homogenous mixture and reduce particle size, which minimizes light scattering.[13]
- Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be clear and translucent.[7]
- Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. DMSO-d<sub>6</sub> is an excellent choice for carboxylic acids as it is a polar aprotic solvent that readily dissolves the analyte. The deuterium atoms prevent the solvent itself from creating overwhelming signals in the <sup>1</sup>H NMR spectrum.[3]

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Solvation: Using a pipette, add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
- Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard <sup>1</sup>H spectrum, followed by a <sup>13</sup>C spectrum. For unambiguous assignments, 2D experiments like COSY (<sup>1</sup>H-<sup>1</sup>H correlation) and HSQC (<sup>1</sup>H-<sup>13</sup>C correlation) are highly recommended.

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